(3-amino-6-methylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone
Overview
Description
(3-amino-6-methylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone is a chemical compound with the molecular formula C15H12N2OS and a molecular weight of 268.34 g/mol . This compound is known for its unique structure, which includes a thieno[2,3-b]pyridine core substituted with amino and methyl groups, and a phenylmethanone moiety. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of (3-amino-6-methylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone typically involves multi-step organic reactions. One common synthetic route includes the formation of the thieno[2,3-b]pyridine core followed by the introduction of the amino and methyl groups. The phenylmethanone moiety is then attached through a series of condensation reactions. Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions .
Chemical Reactions Analysis
(3-amino-6-methylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents and conditions. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
(3-amino-6-methylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Mechanism of Action
The mechanism of action of (3-amino-6-methylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
(3-amino-6-methylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone can be compared with similar compounds such as:
- (3-amino-6-methylthieno[2,3-b]pyridin-2-yl)(phenyl)methanol
- (3-amino-6-methylthieno[2,3-b]pyridin-2-yl)(phenyl)methane These compounds share a similar core structure but differ in their functional groups, leading to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and potential applications .
Properties
IUPAC Name |
(3-amino-6-methylthieno[2,3-b]pyridin-2-yl)-phenylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2OS/c1-9-7-8-11-12(16)14(19-15(11)17-9)13(18)10-5-3-2-4-6-10/h2-8H,16H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKJAOMZMDRGQKB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=C(S2)C(=O)C3=CC=CC=C3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101322543 | |
Record name | (3-amino-6-methylthieno[2,3-b]pyridin-2-yl)-phenylmethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101322543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
3.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26667310 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
52505-54-1 | |
Record name | (3-amino-6-methylthieno[2,3-b]pyridin-2-yl)-phenylmethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101322543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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